molecular formula C17H19N3O3 B2825680 N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide CAS No. 1396747-78-6

N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide

Cat. No. B2825680
CAS RN: 1396747-78-6
M. Wt: 313.357
InChI Key: OIUGUDCIJZGYOS-UHFFFAOYSA-N
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Description

“N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide” is a synthetic compound . It is structurally related to fentanyl, which is a propionamide . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .

Scientific Research Applications

PET Imaging of Microglia

A study highlights the development of a PET radiotracer, [11C]CPPC, which is a derivative of N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide, specific for CSF1R, a microglia-specific marker. This compound allows noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in various neuropsychiatric disorders. It has shown potential for studying the immune environment of CNS malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. This advancement is significant for developing new therapeutics targeting neuroinflammation and for measuring drug target engagement (Horti et al., 2019).

Antiprotozoal Agents

Research into N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide derivatives has also shown promising results in the treatment of protozoal infections. For instance, derivatives synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma b. rhodesiense and P. falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).

DNA Binding Agents

Furan amino acids, inspired by proximicin natural products, have been incorporated into the scaffold of DNA-binding hairpin polyamides, showing excellent stabilization of duplex DNA and discrimination of noncognate sequences. This suggests their potential as Py/Im polyamide pairing rules and highlights their application in molecular recognition of DNA (Muzikar et al., 2011).

Antimicrobial Activities

Studies have explored the synthesis and antibacterial activities of furan-carboxamide derivatives, showing significant activity against various microbial strains. This includes research into N-(4-bromophenyl)furan-2-carboxamides and their analogues, which have been evaluated against clinically isolated drug-resistant bacteria, demonstrating potential as effective antibacterial agents (Siddiqa et al., 2022).

Mechanism of Action

Biochemical Pathways

Without specific data, we can’t pinpoint exact pathways affected by this compound. Furan derivatives have been associated with various activities, including anti-inflammatory, antibacterial, and antiviral effects . These actions likely involve intricate biochemical pathways.

Action Environment

Environmental factors play a crucial role in drug action Factors like pH, temperature, and co-administered substances can affect the compound’s stability, efficacy, and overall performance.

properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(15-4-2-10-23-15)19-11-13-5-8-20(9-6-13)17(22)14-3-1-7-18-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUGUDCIJZGYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-nicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide

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